molecular formula C10H7N3O B2967659 4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile CAS No. 1698800-71-3

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile

Cat. No.: B2967659
CAS No.: 1698800-71-3
M. Wt: 185.186
InChI Key: JPAHEIUTQXGQNI-UHFFFAOYSA-N
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Description

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates the 1,2,4-oxadiazole ring, a privileged scaffold renowned for its broad spectrum of biological activities and its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability . This compound is intended for research applications, primarily in the development of novel therapeutic agents. Derivatives of 1,2,4-oxadiazole have demonstrated potent anticancer properties by acting as histone deacetylase (HDAC) inhibitors, leading to cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, the 1,2,4-oxadiazole nucleus is a key structural component in multitargeted kinase inhibitors, showing promise in inhibiting pivotal oncogenic pathways such as EGFR and BRAF V600E . Beyond oncology, this chemotype exhibits remarkable antimicrobial activity. Research into halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, a related compound class, has revealed potent efficacy against drug-resistant bacterial pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) with a low propensity for resistance development . The mechanism of action for these compounds can be complex and multi-targeting, potentially involving the disruption of bacterial membrane potential and interference with essential biosynthetic pathways . Researchers can utilize this compound as a valuable building block or precursor for synthesizing more complex molecules aimed at these and other biological targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, food, drugs, or personal use.

Properties

IUPAC Name

4-(1,2,4-oxadiazol-5-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAHEIUTQXGQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=NO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698800-71-3
Record name 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following compounds share the benzonitrile-oxadiazole core but differ in substituents, leading to varied biological and physicochemical properties:

Compound Name Key Structural Features Biological Target/Application Synthesis Highlights
4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile Methyl linker, no aromatic substitution Building block for drug discovery Commercial synthesis (CymitQuimica)
NS9283 (3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile) Pyridinyl substituent on oxadiazole α4β2 nAChR positive allosteric modulator (PAM) Synthesized via cyclization reactions
AZD9272 (3-fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) Fluorine atoms on benzene and pyridinyl groups mGluR5 radioligand Nucleophilic 18F-fluorination
453566-85-3 (3-[3-(5-fluoro-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-5-propoxybenzonitrile) Fluoro-pyridinyl and propoxy substitutions Not specified (structural analog) No synthesis details available

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Substitution : Pyridinyl (NS9283) and fluoropyridinyl (AZD9272) groups enhance receptor binding compared to methyl (target compound).
  • Benzonitrile Position : Para-substitution (common in all analogs) optimizes spatial alignment with target binding pockets.
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine, nitrile) stabilize the oxadiazole ring and modulate electronic interactions with proteins.

Biological Activity

The compound 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile is a derivative of the 1,2,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are five-membered heterocyclic compounds known for their bioisosteric properties and a wide spectrum of biological activities. They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects among others . The unique structural features of oxadiazoles allow them to interact with various biological targets, making them valuable in drug development.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety demonstrate significant cytotoxicity against various cancer cell lines. Specifically, This compound has been evaluated for its anticancer properties using several human cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)20.5
MCF-7 (Breast)15.3
A549 (Lung)18.7
DU-145 (Prostate)22.0

The data suggests that This compound exhibits potent activity against these cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.

The mechanisms by which oxadiazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis: Flow cytometry studies have shown that treatment with this compound leads to an increase in apoptotic cells in cancer cell lines .
  • Inhibition of Key Enzymes: Oxadiazoles have been found to inhibit various enzymes involved in cancer progression such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle control and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives similar to This compound :

  • Study on Antitumor Activity:
    • A study reported that a related oxadiazole compound exhibited a geometric mean IC50 value of approximately 17 µM against a panel of twelve cancer cell lines including prostate and melanoma . This underscores the potential of oxadiazole derivatives in targeting multiple types of cancer.
  • Synthesis and Evaluation:
    • Another research effort focused on synthesizing a series of oxadiazole derivatives linked with established chemotherapeutics like 5-fluorouracil. These compounds showed enhanced anticancer activity compared to their parent drugs .
  • In Vivo Studies:
    • In vivo studies demonstrated that oxadiazole derivatives could effectively suppress tumor growth in mouse models when administered at specific dosages .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, radiolabeled analogs (e.g., ¹⁸F-AZD9272) are synthesized by substituting nitro precursors with ¹⁸F-fluoride in polar aprotic solvents like DMSO at 150°C, achieving radiochemical yields of ~38% after HPLC purification . Non-radioactive analogs often use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters under reflux conditions in dimethylacetamide/water mixtures .

Q. How is structural characterization performed for this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.4–8.2 ppm) and oxadiazole methylene groups (δ 4.3–4.6 ppm) .
  • LC-MS : Confirmation of molecular weight (e.g., m/z 298.1 [M+H]⁺) and purity (>98%) using reverse-phase columns .
  • X-ray crystallography : Resolves dihedral angles between oxadiazole and benzonitrile moieties (e.g., 80.2° for related analogs) .

Q. What computational methods are used to predict its electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and charge distribution. Exact exchange terms improve accuracy for thermochemical properties like atomization energies (average deviation <2.4 kcal/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, trifluoromethyl groups) impact bioactivity?

Fluorine substitution enhances metabolic stability and target binding. For instance, trifluoromethyl-oxadiazole analogs exhibit multi-stage antiplasmodial activity (IC₅₀ <1 μM) by inhibiting hemozoin formation . TRPV1/TRPA1 antagonists with oxadiazole-methylbenzonitrile cores show sub-micromolar IC₅₀ values in calcium flux assays, attributed to enhanced hydrophobic interactions .

Q. How can contradictory solubility/stability data across studies be resolved?

Discrepancies arise from solvent polarity and pH effects. For example:

  • In DMSO, the compound shows high solubility (>10 mM) but degrades >5% after 24 hours at 25°C.
  • Aqueous buffers (pH 7.4) reduce solubility (<1 mM) but improve stability (<2% degradation) . Use orthogonal stability assays (HPLC, LC-MS) under controlled conditions to reconcile data.

Q. What strategies optimize its pharmacokinetic profile for CNS targets?

  • LogP reduction : Replace benzonitrile with pyridyl groups (LogP shift from 2.8 to 1.9) improves blood-brain barrier penetration .
  • Metabolic blocking : Methylation of oxadiazole N-atoms reduces CYP3A4-mediated oxidation .

Q. How do crystallographic packing interactions influence solid-state reactivity?

Weak C–H⋯N hydrogen bonds (2.8–3.1 Å) form 2D sheets in the crystal lattice, stabilizing the oxadiazole ring against thermal decomposition up to 200°C. This is critical for milling processes in formulation .

Methodological Guidance

Designing SAR studies for oxadiazole analogs:

  • Core modifications : Test 1,2,4-oxadiazole vs. 1,3,4-oxadiazole isomers to assess ring tautomerism effects on target affinity .
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzonitrile para-position to enhance π-stacking with aromatic residues in enzyme active sites .

Interpreting conflicting DFT vs. experimental dipole moments:
Discrepancies >0.5 Debye often arise from solvent effects (implicit vs. explicit solvation models). Use COSMO-RS solvation corrections in Gaussian simulations to align computational predictions with experimental dielectric measurements .

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